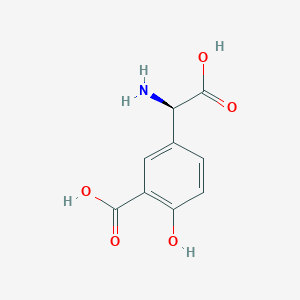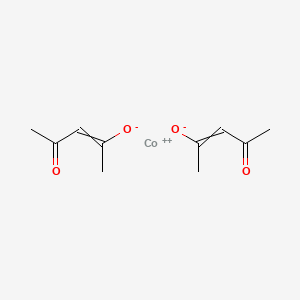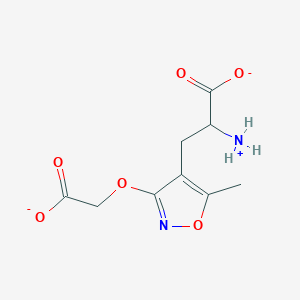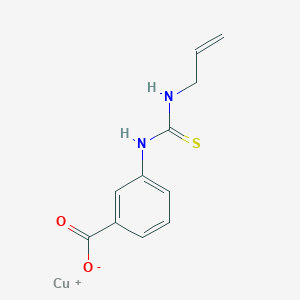
Ferriclate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferriclate is a compound that belongs to the class of ferrites, which are ceramic-like materials with magnetic properties. Ferrites are composed of iron oxide combined with one or more other metals. This compound, specifically, is known for its unique magnetic and electrical properties, making it useful in various applications, particularly in electronic devices and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferriclate can be synthesized using several methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides.
Co-Precipitation Method: This method involves the precipitation of iron salts in an alkaline medium, followed by washing, drying, and calcination to form this compound.
Hydrothermal Synthesis: This involves reacting iron salts in an aqueous solution under high temperature and pressure conditions to form this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale sol-gel or co-precipitation methods due to their efficiency and scalability. These methods allow for the control of particle size and morphology, which are crucial for the material’s properties and applications .
Analyse Des Réactions Chimiques
Ferriclate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions, where it can act as either an oxidizing or reducing agent depending on the reaction conditions.
Substitution Reactions: In these reactions, this compound can undergo ion exchange with other metal ions, leading to the formation of different ferrite compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Reaction Conditions: Typically, these reactions are carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products:
Oxidation Products: Ferric oxide, various metal oxides.
Reduction Products: Ferrous compounds, elemental metals.
Applications De Recherche Scientifique
Ferriclate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which ferriclate exerts its effects is primarily through its magnetic properties. The compound’s magnetic moments align in specific directions, creating a magnetic field that can influence various processes. In catalysis, this compound acts as a Lewis acid, increasing the electrophilicity of reactants and facilitating the formation of covalent bonds . In medical applications, its magnetic properties allow for targeted delivery and imaging .
Comparaison Avec Des Composés Similaires
Ferriclate can be compared with other ferrite compounds, such as:
Nickel Ferrite (NiFe2O4): Known for its high magnetic permeability and used in high-frequency applications.
Manganese Ferrite (MnFe2O4): Exhibits high electrical resistance and is used in magnetic recording media.
Cobalt Ferrite (CoFe2O4): Has high coercivity and is used in permanent magnets and magnetic storage devices.
Uniqueness of this compound: this compound stands out due to its specific combination of magnetic and electrical properties, making it particularly useful in applications requiring both high magnetic permeability and electrical resistance .
Propriétés
Formule moléculaire |
C6H30CaFe3Na2O18 |
|---|---|
Poids moléculaire |
643.88 g/mol |
Nom IUPAC |
calcium;disodium;iron;2,3,4,5,6-pentahydroxyhexanoate;trihydroxide;octahydrate |
InChI |
InChI=1S/C6H12O7.Ca.3Fe.2Na.11H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;/h2-5,7-11H,1H2,(H,12,13);;;;;;;11*1H2/q;+2;;;;2*+1;;;;;;;;;;;/p-4 |
Clé InChI |
LFFAFJACVLPYBZ-UHFFFAOYSA-J |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.O.O.O.[OH-].[OH-].[OH-].[Na+].[Na+].[Ca+2].[Fe].[Fe].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)



![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate;hydrochloride](/img/structure/B10782035.png)
![[5-[5-Amino-4-[(4-nitrophenyl)methylcarbamoyl]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10782039.png)